molecular formula C15H21ClN2O B14664314 Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride CAS No. 40405-80-9

Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride

Cat. No.: B14664314
CAS No.: 40405-80-9
M. Wt: 280.79 g/mol
InChI Key: MAKBQTBIQMJAQF-UHFFFAOYSA-N
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Description

Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride is a chemical compound that belongs to the imidazole class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of an imidazole ring substituted with a p-isopentoxyphenyl group and a methyl group, along with a hydrochloride salt. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Substitution Reactions: The p-isopentoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide in the presence of a base.

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: Imidazole derivatives can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting imidazole derivatives to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, phenol derivatives, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The p-isopentoxyphenyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The hydrochloride salt form improves the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

    Imidazole: The parent compound with a simple imidazole ring structure.

    1-Methylimidazole: An imidazole derivative with a methyl group at the 1-position.

    4-Phenylimidazole: An imidazole derivative with a phenyl group at the 4-position.

Comparison:

    Imidazole: Lacks the p-isopentoxyphenyl group, resulting in different biological activities and properties.

    1-Methylimidazole: Similar in having a methyl group, but lacks the p-isopentoxyphenyl group, leading to different interactions and applications.

    4-Phenylimidazole: Similar in having a phenyl group at the 4-position, but the absence of the isopentoxy group results in different chemical and biological properties.

Imidazole, 4-(p-isopentoxyphenyl)-1-methyl-, hydrochloride stands out due to its unique combination of substituents, which confer distinct chemical and biological characteristics, making it a valuable compound for various scientific research applications.

Properties

CAS No.

40405-80-9

Molecular Formula

C15H21ClN2O

Molecular Weight

280.79 g/mol

IUPAC Name

1-methyl-4-[4-(3-methylbutoxy)phenyl]imidazole;hydrochloride

InChI

InChI=1S/C15H20N2O.ClH/c1-12(2)8-9-18-14-6-4-13(5-7-14)15-10-17(3)11-16-15;/h4-7,10-12H,8-9H2,1-3H3;1H

InChI Key

MAKBQTBIQMJAQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2=CN(C=N2)C.Cl

Origin of Product

United States

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